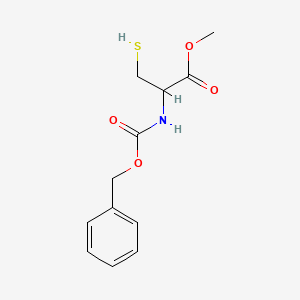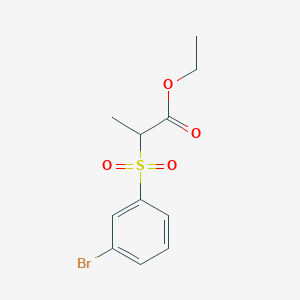
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene typically involves halogenation and fluorination reactions. One common method is the bromination of 4-(difluoromethyl)-1,3,5-trifluoro-benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Coupling Reagents: Such as boronic acids and palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene include:
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and multiple fluorine atoms on the benzene ring. This unique combination of substituents imparts distinct chemical and physical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H2BrF5 |
|---|---|
Molecular Weight |
260.99 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C7H2BrF5/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,7H |
InChI Key |
HZMFFDCWKZRAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)



![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)
